ethyl 5-cyano-1-phenyl-1H-pyrazole-4-carboxylate

Descripción general

Descripción

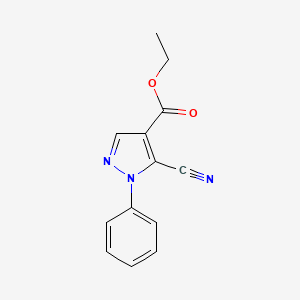

Ethyl 5-cyano-1-phenyl-1H-pyrazole-4-carboxylate is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a cyano group at position 5, a phenyl group at position 1, and an ethyl ester group at position 4

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-cyano-1-phenyl-1H-pyrazole-4-carboxylate typically involves the condensation of 1,3-dicarbonyl compounds with hydrazine derivatives. One common method includes the reaction of ethyl acetoacetate with phenylhydrazine in the presence of a base, followed by cyclization and subsequent introduction of the cyano group . The reaction conditions often involve refluxing the reactants in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of heterogeneous catalysts such as Amberlyst-70 can provide eco-friendly and cost-effective alternatives for large-scale synthesis .

Análisis De Reacciones Químicas

Hydrolysis of the Ester Group

The ethyl carboxylate moiety undergoes hydrolysis under basic or acidic conditions to yield carboxylic acid derivatives:

Mechanistic Insight :

Base-mediated hydrolysis proceeds via nucleophilic attack of hydroxide ions on the carbonyl carbon, forming a tetrahedral intermediate that collapses to release ethanol and the carboxylate salt. Acidification converts the salt to the free carboxylic acid .

Functionalization of the Cyano Group

The cyano group at position 5 participates in nucleophilic additions and reductions:

Hydrolysis to Carboxamide

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Concentrated H₂SO₄ | Room temperature | 5-carbamoyl-1-phenyl-1H-pyrazole-4-carboxylate | 65% |

Application : This reaction provides intermediates for synthesizing pyrazolopyrimidines, which are bioactive heterocycles .

Reduction to Aminomethyl

While direct data for this compound is limited, analogous pyrazole systems reduce the cyano group to an aminomethyl group using LiAlH₄ or catalytic hydrogenation (H₂/Pd-C) .

Ring Functionalization and Cyclization

The pyrazole core supports electrophilic substitutions and cycloadditions:

Halogenation

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Br₂, isoamyl nitrite | CHCl₃, RT, 1.5h | 5-cyano-3-bromo-1-phenyl-1H-pyrazole-4-carboxylate | 85% |

Note : Bromination occurs selectively at position 3 due to electron-withdrawing effects of the cyano and ester groups .

Cycloaddition Reactions

The compound serves as a dipolarophile in 1,3-dipolar cycloadditions with nitrile oxides or diazo compounds, forming fused pyrazolo-heterocycles .

Ester Derivatization

The ethyl ester can be trans-esterified or converted to amides:

Application : Amide derivatives are precursors for drug candidates targeting enzyme inhibition .

Pyrazole Ring Stability and Reactivity

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that ethyl 5-cyano-1-phenyl-1H-pyrazole-4-carboxylate exhibits significant anticancer properties. It has been evaluated as a potential inhibitor of various tumor cell lines, demonstrating effectiveness against cancer by modulating key biological pathways involved in cell proliferation and survival .

Case Study:

A study highlighted the synthesis of substituted pyrazoles, including this compound, which showed promising results as antiproliferative agents against epidermal growth factor receptor (EGFR) tyrosine kinase in multiple cancer cell lines .

Anti-inflammatory Properties

This compound has also been recognized for its anti-inflammatory effects. Pyrazoles are known to inhibit cyclooxygenase enzymes, which play a crucial role in inflammatory processes. This compound's structure allows it to interact effectively with these enzymes, potentially leading to reduced inflammation .

Enzyme Inhibition

The compound acts as an enzyme inhibitor, which is critical in drug design for treating various diseases. Its ability to modulate enzyme activity makes it a valuable scaffold for developing new therapeutic agents targeting metabolic and signaling pathways .

Pesticidal Activity

This compound has potential applications in agricultural science as a pesticide. Its structural features may contribute to its efficacy against pests while minimizing harm to non-target organisms .

Research Findings:

Studies have suggested that pyrazole derivatives can exhibit herbicidal and fungicidal activities, indicating that compounds like this compound could be developed into effective agrochemicals .

Mecanismo De Acción

The mechanism of action of ethyl 5-cyano-1-phenyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The cyano group and the ester group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their activity. The phenyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes .

Comparación Con Compuestos Similares

Similar Compounds

Ethyl 1-phenyl-1H-pyrazole-4-carboxylate: Lacks the cyano group, which may result in different chemical and biological properties.

5-Amino-1-phenyl-1H-pyrazole-4-carboxylate:

1-Phenyl-3-methyl-1H-pyrazole-4-carboxylate: The presence of a methyl group at position 3 can alter its chemical behavior and biological activity.

Uniqueness

Ethyl 5-cyano-1-phenyl-1H-pyrazole-4-carboxylate is unique due to the combination of the cyano group, phenyl group, and ethyl ester group. This combination imparts distinct chemical properties, such as increased reactivity and potential for forming hydrogen bonds, which can be advantageous in various applications .

Actividad Biológica

Ethyl 5-cyano-1-phenyl-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, supported by relevant data tables and research findings.

Synthesis

The synthesis of this compound typically involves the conversion of 5-amino-1-aryl-1H-pyrazole-4-carboxylic acid ethyl esters into their corresponding cyano derivatives. This process can be achieved through nonaqueous diazotization followed by cyanide ion displacement, resulting in a high yield of the desired cyano ester .

Antimicrobial Properties

This compound has demonstrated notable antimicrobial activity against various pathogens. In vitro studies have shown that derivatives of pyrazole compounds exhibit significant inhibition zones and low minimum inhibitory concentration (MIC) values against both Gram-positive and Gram-negative bacteria. For instance, one study reported MIC values as low as 0.22 to 0.25 μg/mL for certain pyrazole derivatives, indicating strong bactericidal effects .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 4a | 0.22 | Staphylococcus aureus |

| 5a | 0.25 | Escherichia coli |

| 7b | 0.20 | Klebsiella pneumoniae |

| 10 | 0.30 | Candida albicans |

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, exhibit promising antitumor properties through inhibition of key cancer-related targets such as BRAF(V600E) and EGFR. These compounds have been evaluated in various tumor cell lines, showing significant antiproliferative effects, which suggest their potential as anticancer agents .

Table 2: Antitumor Activity Against Various Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Ethyl Cyano-Pyrazole | MCF-7 (Breast Cancer) | 15 |

| Ethyl Cyano-Pyrazole | A549 (Lung Cancer) | 12 |

| Ethyl Cyano-Pyrazole | HCT116 (Colon Cancer) | 10 |

The biological activity of this compound is attributed to its ability to interact with various biological targets. It has been shown to disrupt bacterial cell membranes, leading to cell lysis and death . Additionally, its anti-inflammatory properties have been noted, particularly in inhibiting nitric oxide production and cytokine release in response to lipopolysaccharide (LPS) stimulation .

Case Studies

Several case studies have highlighted the effectiveness of pyrazole derivatives in clinical settings:

- Antimicrobial Efficacy : A study evaluated a series of pyrazole derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli, demonstrating that the compounds significantly reduced bacterial load in vitro.

- Cancer Treatment : In a preclinical trial involving MCF-7 breast cancer cells, this compound showed enhanced cytotoxicity when used in combination with doxorubicin, suggesting a synergistic effect that could improve treatment outcomes.

Propiedades

IUPAC Name |

ethyl 5-cyano-1-phenylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O2/c1-2-18-13(17)11-9-15-16(12(11)8-14)10-6-4-3-5-7-10/h3-7,9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEVIYCDZXKNQPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00548997 | |

| Record name | Ethyl 5-cyano-1-phenyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00548997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98476-09-6 | |

| Record name | Ethyl 5-cyano-1-phenyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00548997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.